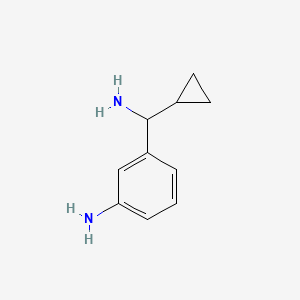

3-(Amino(cyclopropyl)methyl)aniline

CAS No.:

Cat. No.: VC13565711

Molecular Formula: C10H14N2

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2 |

|---|---|

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 3-[amino(cyclopropyl)methyl]aniline |

| Standard InChI | InChI=1S/C10H14N2/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,11-12H2 |

| Standard InChI Key | FPQAZCNCWNRDOC-UHFFFAOYSA-N |

| SMILES | C1CC1C(C2=CC(=CC=C2)N)N |

| Canonical SMILES | C1CC1C(C2=CC(=CC=C2)N)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(Amino(cyclopropyl)methyl)aniline features a benzene ring substituted at the 3-position with an aminomethyl group bearing a cyclopropane moiety. The IUPAC name, 3-[amino(cyclopropyl)methyl]aniline, reflects this arrangement. The cyclopropane ring introduces significant steric constraints, influencing the compound’s reactivity and interactions with biological targets. The SMILES notation and InChIKey FPQAZCNCWNRDOC-UHFFFAOYSA-N provide unambiguous identifiers for its structure .

Physical and Thermodynamic Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 162.23 g/mol | |

| Density | ||

| Boiling Point | ||

| Flash Point | ||

| LogP | 0.52 | |

| Vapor Pressure |

The low LogP value suggests moderate hydrophilicity, while the negligible vapor pressure indicates limited volatility at ambient conditions .

Synthesis and Manufacturing

Reductive Amination of Nitroso Intermediates

A transition metal-free method involves reacting nitrosoarenes with methylboronic acid in the presence of triethylphosphite. This approach avoids overmethylation and achieves yields exceeding 80% for N-arylcyclopropylamines . For example, cyclopropylboronic acid reacts with nitrosobenzene derivatives to form the target compound via intermediate imine formation.

Bitopic Ligand Assembly

In dopamine receptor ligand synthesis, 3-(Amino(cyclopropyl)methyl)aniline serves as a primary pharmacophore (PP). Researchers have coupled it with secondary pharmacophores (SPs) like indole or 7-azaindole using trans-cyclopropylmethyl linkers. A representative pathway involves:

-

Oxidation of 2-(aminomethyl)-trans-cyclopropylmethanol to an aldehyde.

-

Reductive amination with NaBH(OAc) to form the final ligand .

Purification and Characterization

Chromatographic techniques (e.g., silica gel column chromatography) and spectroscopic methods (NMR, HRMS) are employed for purification. The compound’s -NMR spectrum displays distinct signals for the cyclopropane protons (δ 0.5–1.2 ppm) and aromatic amines (δ 6.5–7.2 ppm) .

Pharmacological Applications

Dopamine Receptor Modulation

3-(Amino(cyclopropyl)methyl)aniline derivatives exhibit selective binding to dopamine D receptors (DR) over D receptors (DR). For instance, bitopic ligands incorporating this moiety show DR affinity () and selectivity ratios (D/D) of 7.5–9.1 . The cyclopropane ring enhances conformational rigidity, optimizing interactions with the receptor’s extracellular loops.

Structure-Activity Relationships (SAR)

-

Linker Length: Elongating the alkyl chain between the PP and SP improves hydrophobic interactions, boosting affinity for both DR and DR .

-

Substituent Effects: Electron-withdrawing groups on the aromatic ring (e.g., Br, CN) enhance metabolic stability but reduce solubility .

Industrial and Material Science Applications

Pharmaceutical Intermediates

The compound is a precursor to kinase inhibitors (e.g., BTK inhibitors) and antipsychotic agents. Its cyclopropane moiety mitigates oxidative metabolism, improving drug half-lives .

Polymer Chemistry

Incorporating 3-(Amino(cyclopropyl)methyl)aniline into polyamides or polyurethanes enhances thermal stability. The rigid cyclopropane structure reduces chain flexibility, increasing glass transition temperatures () by 20–30°C compared to analogous linear polymers.

Comparative Analysis with Related Compounds

The table below contrasts 3-(Amino(cyclopropyl)methyl)aniline with structurally similar amines:

| Compound | Molecular Formula | Key Features | Application |

|---|---|---|---|

| 3-Bromoaniline | Simple bromo-substitution; high reactivity | Dye synthesis | |

| Cyclopropylamine | Small ring strain; versatile alkylation agent | Agrochemistry | |

| 4-(Cyclopropylmethyl)aniline | Para-substitution; lower steric hindrance | Polymer crosslinkers |

The cyclopropane group in 3-(Amino(cyclopropyl)methyl)aniline confers unique steric and electronic properties absent in simpler analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume